![molecular formula C14H20Cl2N2OS B2409949 2-amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride CAS No. 1423024-29-6](/img/structure/B2409949.png)
2-amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride
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Overview
Description
“2-amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride” is a chemical compound with the CAS Number: 1423024-29-6 . It has a molecular weight of 335.3 and its IUPAC name is 2-amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2OS.ClH/c1-2-3-11(16)14(18)17-12-6-7-19-13-5-4-9(15)8-10(12)13;/h4-5,8,11-12H,2-3,6-7,16H2,1H3,(H,17,18);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Anticancer Potential
The compound has shown promise in cancer treatment research. For instance, a derivative of a closely related compound exhibited strong anticancer activity in several assays and cell lines, particularly against kidney cancer. This indicates potential for clinical applications in cancer therapy (Nammalwar et al., 2010).
Inhibition of Viral Proteases
In the context of viral infections, a structurally similar compound has been identified as an inhibitor of the Zika virus (ZIKV) NS2B-NS3 serine protease. This suggests its potential application in developing treatments against viral infections like Zika (Singh et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Research has explored the synthesis of novel heterocyclic compounds involving benzothiopyran derivatives, which may lead to the development of new drugs or materials with unique properties (Ishibashi et al., 1985).
Antimicrobial Applications
The compound has also been researched for its antimicrobial potential. For example, derivatives of benzothiopyran compounds demonstrated antibacterial and antifungal activities, suggesting its use in developing new antimicrobial agents (Nunna et al., 2014).
Platelet Antiaggregating Activity
Some derivatives of benzothiopyran have been found to have significant platelet antiaggregating activity, which could have implications for developing treatments for cardiovascular diseases (Bargagna et al., 1990).
Corrosion Inhibition
Research has also explored the use of benzothiazole derivatives as corrosion inhibitors for metals, suggesting potential industrial applications in protecting materials from corrosion (Hu et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzothiopyran derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Its molecular weight (3353 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
properties
IUPAC Name |
2-amino-N-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)pentanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS.ClH/c1-2-3-11(16)14(18)17-12-6-7-19-13-5-4-9(15)8-10(12)13;/h4-5,8,11-12H,2-3,6-7,16H2,1H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWCLHJAPCZGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1CCSC2=C1C=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride |
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